![molecular formula C21H30N2O2 B4841373 1-(1-adamantylacetyl)-4-(2-furylmethyl)piperazine](/img/structure/B4841373.png)
1-(1-adamantylacetyl)-4-(2-furylmethyl)piperazine
Overview
Description
1-(1-adamantylacetyl)-4-(2-furylmethyl)piperazine, commonly known as AAFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
AAFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. One of the primary applications of AAFP is as a ligand for sigma receptors, which are a class of proteins that play a crucial role in various physiological processes. AAFP has been shown to have high affinity and selectivity for sigma-1 receptors, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of AAFP is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are known to play a role in various physiological processes, including pain perception, cell survival, and neurotransmitter release. AAFP has been shown to modulate sigma-1 receptors in a dose-dependent manner, leading to changes in cellular signaling pathways and physiological responses.
Biochemical and Physiological Effects:
AAFP has been shown to have various biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and calcium signaling. AAFP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of AAFP is its high affinity and selectivity for sigma-1 receptors, making it a promising candidate for the development of new drugs. However, one of the limitations of AAFP is its limited solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for research on AAFP, including the development of new drugs for the treatment of various diseases, the elucidation of its mechanism of action, and the investigation of its potential as a neuroprotective agent. Additionally, further research is needed to optimize the synthesis of AAFP and improve its solubility in water for use in lab experiments.
properties
IUPAC Name |
2-(1-adamantyl)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20(14-21-11-16-8-17(12-21)10-18(9-16)13-21)23-5-3-22(4-6-23)15-19-2-1-7-25-19/h1-2,7,16-18H,3-6,8-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIBOSWVPLFWTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.